
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylpropanoids, which are known for their diverse biological activities. This compound is characterized by the presence of a formyl group and a hydroxy group attached to a phenyl ring, along with a methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-carboxy-3-hydroxyphenylpropanoate.
Reduction: 4-hydroxymethyl-3-hydroxyphenylpropanoate.
Substitution: Various ethers or esters depending on the substituent used.
科学的研究の応用
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxy and formyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can modulate signaling pathways by interacting with enzymes and receptors.
類似化合物との比較
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: Similar structure but lacks the formyl group.
Methyl 2-(4-hydroxyphenyl)propanoate: Similar structure but lacks the formyl group.
Uniqueness
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is unique due to the presence of both a formyl and a hydroxy group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
methyl 2-(4-formyl-3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3 |
InChIキー |
FDWYLRZOWXTGQS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)C=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


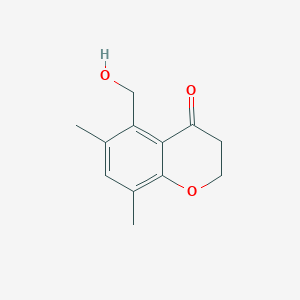



![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)
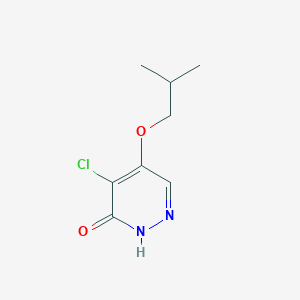



![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
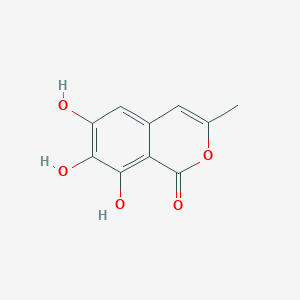
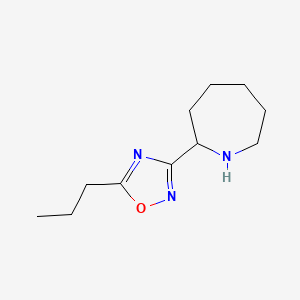
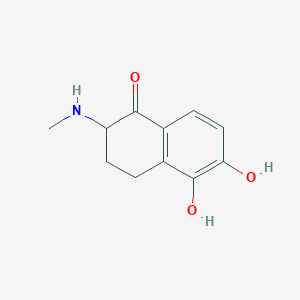
![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)
